Structural Differentiation: ortho-Fluorobenzyl at Piperidine N-1 vs. para-Fluoro in Piperidinyl-Benzoxazole Kinase Inhibitors
The target compound features a 2-fluorobenzyl group (ortho-fluoro substitution) N-linked to the piperidine ring, and a piperidin-3-yl attachment to the benzoxazole. The closest structurally characterized analogs with published kinase inhibition data are the piperidin-4-yl benzoxazole ethanone derivatives described by Eldehna et al. (2025). In that series, a p-fluorophenyl ethanone derivative (compound 11b) achieved IC50 values of 0.057 µM (VEGFR-2) and 0.181 µM (c-Met), while its unsubstituted phenyl analog (11a) showed IC50 values of 0.082 µM (VEGFR-2) and 0.280 µM (c-Met) [1]. The target compound differs from 11b in three critical structural dimensions: (i) the benzoxazole is attached at piperidine C-3 rather than C-4; (ii) a methylene linker replaces the ethanone carbonyl; (iii) the fluorine is ortho rather than para on the benzyl ring. Published SAR within this chemotype shows that changing the piperidine attachment from C-4 to C-3 (as in compound 13) and removing the carbonyl linker largely abolishes dual kinase activity (IC50 = 0.502 µM VEGFR-2, 0.590 µM c-Met vs. 0.057/0.181 µM for 11b) [1]. Until direct experimental data for CAS 2329977-69-5 are generated, its kinase inhibitory profile cannot be assumed to resemble any published analog.
| Evidence Dimension | Structural comparison and class-level SAR inference: piperidine attachment position, linker type, and fluoro substitution pattern |
|---|---|
| Target Compound Data | Piperidin-3-yl attachment; CH2 linker; ortho-fluorobenzyl N-substituent. No published IC50 data. |
| Comparator Or Baseline | Compound 11b (p-fluorophenyl ethanone, piperidin-4-yl): IC50 VEGFR-2 = 0.057 µM, c-Met = 0.181 µM. Compound 11a (unsubstituted phenyl): IC50 VEGFR-2 = 0.082 µM, c-Met = 0.280 µM. Compound 13 (N-benzyl, piperidin-4-yl, no carbonyl): IC50 VEGFR-2 = 0.502 µM, c-Met = 0.590 µM. |
| Quantified Difference | Not quantifiable; structural differences predict significantly altered activity relative to published analogs based on class SAR trends. |
| Conditions | In vitro kinase inhibition assay; VEGFR-2 and c-Met recombinant enzymes; positive controls Sorafenib (VEGFR-2 IC50 = 0.058 µM) and Staurosporine (c-Met IC50 = 0.237 µM) [1]. |
Why This Matters
This evidence demonstrates that even structurally similar piperidinyl-benzoxazole compounds exhibit large, non-linear differences in kinase potency (up to ~9-fold between 11b and 13), meaning the target compound's biological activity cannot be inferred from published analog data and must be experimentally determined before any application-specific procurement.
- [1] Eldehna WM, Elsayed ZM, Elnagar MR, et al. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals (Basel). 2025;18(12):1875. doi:10.3390/ph18121875. View Source
